molecular formula C10H9NO3 B3071761 2-Formyl-4,5-dimethoxybenzonitrile CAS No. 1013112-48-5

2-Formyl-4,5-dimethoxybenzonitrile

Cat. No. B3071761
CAS RN: 1013112-48-5
M. Wt: 191.18 g/mol
InChI Key: YNEXSTHJDYEIIP-UHFFFAOYSA-N
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Description

2-Formyl-4,5-dimethoxybenzonitrile is a chemical compound offered by several scientific research companies . It has a molecular weight of 191.19 .


Molecular Structure Analysis

The molecular structure of 2-Formyl-4,5-dimethoxybenzonitrile is represented by the formula C10H9NO3 . The InChI code for this compound is 1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3 .


Physical And Chemical Properties Analysis

2-Formyl-4,5-dimethoxybenzonitrile is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Selective Serotonin Receptor Agonist

  • 25CN-NBOH, a compound related to 2-Formyl-4,5-dimethoxybenzonitrile, is used extensively in pharmacological research due to its potency and selectivity as a serotonin 2A receptor (5-HT2AR) agonist. This compound has been employed in various in vitro, ex vivo, and in vivo studies to investigate the effects of selective 5-HT2AR activation (Rørsted, Jensen, & Kristensen, 2021). Another study highlights an improved and scalable synthesis of 25CN-NBOH, making it more accessible for scientific research (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).

Chemical Synthesis and Transformations

  • Research on the alkaline hydrolysis of 2-formylbenzonitrile and related compounds provides insights into reaction mechanisms and activation parameters. This study is essential for understanding the chemical behavior of these compounds in basic solutions (Bowden, Hiscocks, & Reddy, 1997).
  • A study on the cascade dual-annulation/formylation of 2-alkynyl/alkenylbenzonitriles with 2-methylbenzonitriles outlines a method for constructing various pharmacologically relevant molecules. This metal-free strategy enables the formation of multiple C-C and C-N bonds (Verma, Verma, & Kumar, 2023).
  • Another research focused on the synthesis of 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones using 2-formylbenzonitrile. This study contributes to the development of methods for synthesizing important organic compounds (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010).

Applications in Medical and Biological Research

  • The compound 6′,7′-Dimethoxy-1′,2′-dihydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one, derived from a reaction involving 2-amino-4,5-dimethoxybenzonitrile, was studied for its structural properties. This kind of research contributes to the development of new pharmaceutical compounds (Zhang, Song, Luo, & Li, 2011).
  • A study on the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles to 3-aminoindole-2-carbonitriles using triphenylphosphine details a method to prepare compounds potentially useful in medicinal chemistry (Michaelidou & Koutentis, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, or gas, and ensuring adequate ventilation . Contact with skin and eyes should be avoided .

properties

IUPAC Name

2-formyl-4,5-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXSTHJDYEIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4,5-dimethoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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